A-770041 is a synthetic, orally bioavailable small molecule that acts as a selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck). [, , ] Lck, a member of the Src family kinases, plays a critical role in T cell receptor signaling, impacting T cell activation, proliferation, and cytokine production. [] A-770041's high selectivity for Lck over other Src family kinases, particularly Fyn, makes it a valuable tool in dissecting Lck's specific roles in various biological processes. []
A-770041 functions by selectively inhibiting Lck, a tyrosine kinase crucial for T cell activation. [, ] It binds to the kinase domain of Lck, preventing its phosphorylation and subsequent activation. [] This inhibition disrupts downstream signaling pathways, ultimately suppressing T cell proliferation and cytokine production. [, ]
Transplant Rejection: Studies demonstrate A-770041's effectiveness in preventing heart allograft rejection in rats, highlighting its potential as an immunosuppressive agent. []
Pulmonary Fibrosis: Research indicates A-770041's ability to attenuate bleomycin-induced lung fibrosis in mice, potentially by suppressing TGF-β production in regulatory T cells. [, , ]
Allergic Asthma: A-770041 has shown promise in reducing airway inflammation in a cockroach extract-induced mouse model of allergic asthma. This effect is thought to be mediated by regulating Th2/Treg cell balance and oxidative stress. []
Cancer Research: A-770041 has been investigated in various cancer models. For example, it has demonstrated the ability to reverse paclitaxel and doxorubicin resistance in osteosarcoma cells. [, , ] Furthermore, studies suggest its potential as a targeted therapeutic agent in breast cancer by promoting necroptosis gene expression. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2